3'-N-Acetylneuramin-lactose sodium salt
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Overview
Description
3’-Sialyllactose (sodium) is a human-identical milk oligosaccharide (HiMO) that is primarily found in human milk. It is one of the top five acidic human milk oligosaccharides containing sialic acid residues. This compound is known for its significant role in infant nutrition and development, contributing to gut health, immune function, and brain development .
Mechanism of Action
- Role : Neuraminidase activity is crucial for modulating cell surface interactions, immune responses, and viral infections .
- Resulting Changes : Neuraminidase hydrolyzes the sialic acid linkage, releasing N-acetylneuraminic acid (NANA) and lactose. This process affects cell adhesion, signaling, and pathogen recognition .
- Downstream Effects : Altered glycosylation affects cell–cell interactions, immune cell activation, and viral entry .
- Cellular Effects : Enhanced immune responses, improved gut health, and potential anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Sialyllactose (sodium) can be synthesized using a multi-enzyme cascade in a single whole-cell system. This method involves co-expressing four genes in two compatible plasmids, optimizing catalytic ability, and determining optimal conversion conditions such as temperature, pH, and surfactant concentration. The optimal conditions for conversion are 35°C, pH 7.0, 20 mM polyphosphate, 10 mM cytidine monophosphate, and 20 mM magnesium chloride .
Industrial Production Methods: Industrial production of 3’-Sialyllactose (sodium) involves the use of derivative strains of Escherichia coli BL21 (DE3). The production process includes fermentation, purification, and stabilization to ensure the compound’s quality and safety .
Chemical Reactions Analysis
Types of Reactions: 3’-Sialyllactose (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed: The major products formed from these reactions include modified sialyllactose derivatives with enhanced stability, bioavailability, and functional properties. These derivatives are used in various applications, including pharmaceuticals and nutraceuticals .
Scientific Research Applications
3’-Sialyllactose (sodium) has a wide range of scientific research applications:
Chemistry: In chemistry, 3’-Sialyllactose (sodium) is used as a reference compound in analytical methods to measure its presence in materials such as milk and colostrum .
Biology: In biology, it is used to study the binding domains of viruses, such as influenza and rhinitis viruses, that recognize N-acetylneuraminic acid capped cell surface receptors .
Medicine: In medicine, 3’-Sialyllactose (sodium) is being explored for its potential role in brain development. Preclinical studies in rodents and pigs have shown that supplementation with human milk oligosaccharides, including 3’-Sialyllactose, results in enriched sialic acid content in the brain .
Industry: In the industry, 3’-Sialyllactose (sodium) is used in the production of infant formula to mimic the composition of human milk and provide similar health benefits to infants .
Comparison with Similar Compounds
- 6’-Sialyllactose (sodium)
- 3’-Sialyllactulose (sodium)
- N-acetylneuraminyl-D-lactose (sodium)
Comparison: 3’-Sialyllactose (sodium) is unique due to its specific sialic acid linkage at the 3-position, which differentiates it from other similar compounds like 6’-Sialyllactose (sodium) that have the linkage at the 6-position. This unique structure contributes to its distinct biological functions and applications .
Properties
CAS No. |
128596-80-5 |
---|---|
Molecular Formula |
C23H38NNaO19 |
Molecular Weight |
655.5 g/mol |
IUPAC Name |
sodium;5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1 |
InChI Key |
LTWFUJWFLMHANB-UHFFFAOYSA-M |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] |
Synonyms |
3'-N-Acetylneuraminyl-D-lactose |
Origin of Product |
United States |
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